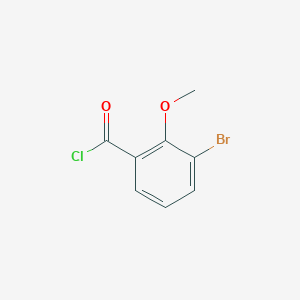
3-Bromo-2-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the second position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzoyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Reduction: The compound can be reduced to 3-bromo-2-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a catalyst (e.g., iron(III) chloride) are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-Bromo-2-methoxybenzyl alcohol: Formed from the reduction of this compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of the bromine atom and methoxy group on the benzene ring influences the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the bromine atom, making it less reactive in certain electrophilic aromatic substitution reactions.
3-Bromo-2-methylbenzoyl chloride: Contains a methyl group instead of a methoxy group, affecting its reactivity and solubility.
3-Chloroperoxybenzoic acid: Contains a peroxy group, making it a strong oxidizing agent.
Uniqueness
3-Bromo-2-methoxybenzoyl chloride is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents enhances its reactivity and allows for selective functionalization in various chemical reactions.
Eigenschaften
CAS-Nummer |
121789-32-0 |
|---|---|
Molekularformel |
C8H6BrClO2 |
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
3-bromo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
ZWBHCTHYSGCKIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


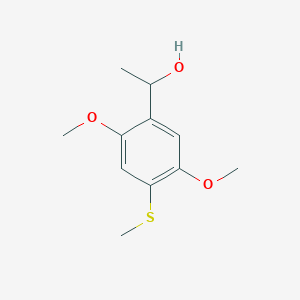
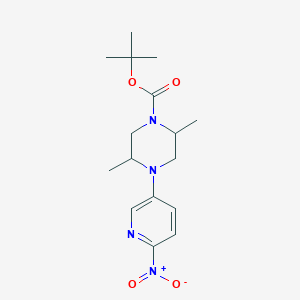
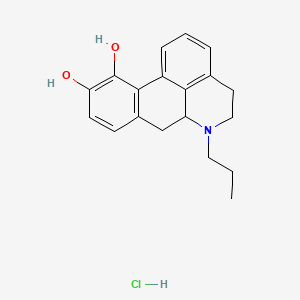
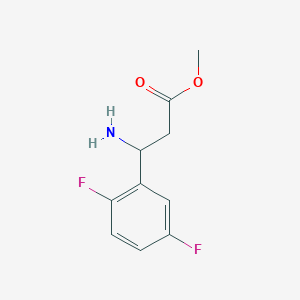
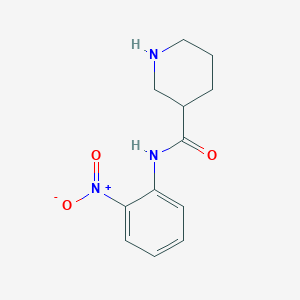
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate](/img/structure/B12284350.png)
![6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)
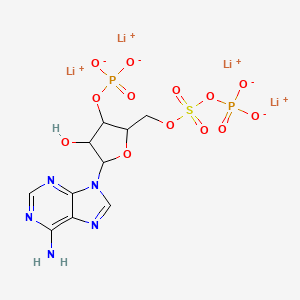


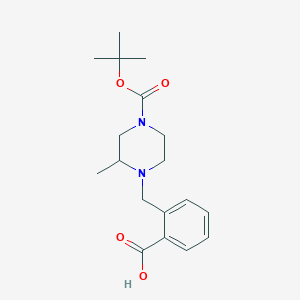
![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)
![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12284389.png)
